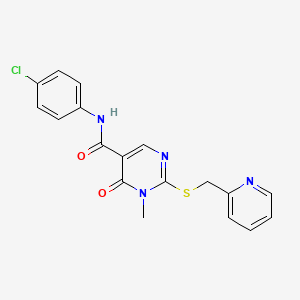

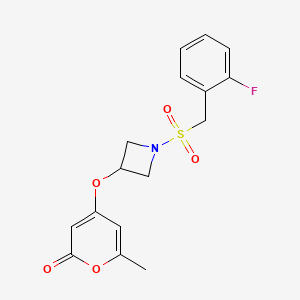

4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" often involves multifaceted steps combining sulfonamide functionality with azetidinone (β-lactam) groups, yielding moderate to good yields. Such processes typically start from specific precursors, leading through a series of reactions to the target compound. For example, Patel et al. (2024) described the synthesis of novel derivatives containing the sulfonamide group united with the 2-Azetidinone group, emphasizing the methodological steps and conditions conducive to obtaining these compounds in good yield (Patel, Variya, & Patel, 2024).

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Properties: Azetidinone derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, including variants of azetidin-2-one, have shown promising antibacterial and antifungal activities, as highlighted in studies like "Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives" (Shah et al., 2014).

Potential in Treating Protozoan Infections

- Inhibiting Protozoan Parasite Growth: Analogous compounds have been identified as potent inhibitors for protozoan species like T. cruzi and Leishmania major. These findings are significant for tropical protozoal infections and are detailed in "Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery" (Devine et al., 2015).

Antioxidant Properties

- Design for Antioxidant Activity: Research on structurally similar compounds has focused on their potential as antioxidants. The aim is to create high-efficiency antioxidants, particularly against ROS (Reactive Oxygen Species), as described in "Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants" (Aziz et al., 2021).

GPR39 Agonists

- Discovery of GPR39 Agonists: Compounds with structural similarities have been identified as novel GPR39 agonists, as explored in "Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc" (Sato et al., 2016).

Cytotoxicity and Tumor-Specific Activity

- Cytotoxic and Antitumor Potential: Several studies have explored the cytotoxicity and potential anti-tumor activity of azetidinone derivatives, as seen in "Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides" (Gul et al., 2016).

Rice Bacterial Leaf Blight Treatment

- Antibacterial Activity in Agriculture: Sulfone derivatives with structural similarities have shown effectiveness against rice bacterial leaf blight, a significant agricultural concern. This application is elaborated in "Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight" (Shi et al., 2015).

Anti-Inflammatory and Anti-Microbial Activity

- Anti-Inflammatory and Antimicrobial Uses: The compound's analogs have been synthesized with aryl sulfonate moiety, showing notable anti-inflammatory and antimicrobial activities, as in "Microwave Assisted and Al2O3/K2CO3 Catalyzed Synthesis of Azetidin-2-One Derivatives Containing Aryl Sulfonate Moiety with Anti-Inflammatory and Anti-Microbial Activity" (Kendre et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO5S/c1-11-6-13(7-16(19)22-11)23-14-8-18(9-14)24(20,21)10-12-4-2-3-5-15(12)17/h2-7,14H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDLWTUNXADMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)

![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)